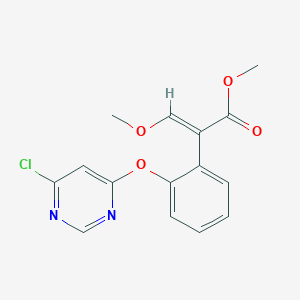

(E)-Methyl 2-(2-((6-chloropyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylate

Description

Properties

IUPAC Name |

methyl 2-[2-(6-chloropyrimidin-4-yl)oxyphenyl]-3-methoxyprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O4/c1-20-8-11(15(19)21-2)10-5-3-4-6-12(10)22-14-7-13(16)17-9-18-14/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRYZZSRRDCTETP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC=C(C1=CC=CC=C1OC2=CC(=NC=N2)Cl)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80694880 | |

| Record name | Methyl 2-{2-[(6-chloropyrimidin-4-yl)oxy]phenyl}-3-methoxyprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131860-97-4 | |

| Record name | Methyl 2-{2-[(6-chloropyrimidin-4-yl)oxy]phenyl}-3-methoxyprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Methyl 2-(2-((6-chloropyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylate typically involves the reaction of 6-chloropyrimidine-4-ol with 2-bromo-3-methoxyacrylic acid methyl ester. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving the use of advanced catalytic systems and continuous flow reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

(E)-Methyl 2-(2-((6-chloropyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylate undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The double bond in the acrylate moiety can be reduced to form saturated esters.

Substitution: The chlorine atom in the chloropyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

Oxidation: Formation of methoxyacrylic acid derivatives.

Reduction: Formation of methyl 2-(2-((6-chloropyrimidin-4-yl)oxy)phenyl)-3-methoxypropanoate.

Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

(E)-Methyl 2-(2-((6-chloropyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of agrochemicals, such as fungicides and herbicides.

Mechanism of Action

The mechanism of action of (E)-Methyl 2-(2-((6-chloropyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylate involves its interaction with specific molecular targets. The chloropyrimidine moiety can bind to nucleic acids or proteins, disrupting their normal function. The methoxyacrylate group can undergo metabolic transformations, leading to the formation of reactive intermediates that can further interact with cellular components.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

Pyrimidine Substitutions: The 6-chloro group in the target compound contributes to fungicidal activity but is less potent than azoxystrobin’s 2-cyanophenoxy substituent, which enhances binding to fungal cytochrome bc₁ complex . Fluorinated analogs (e.g., Compound 7e) exhibit improved bioactivity due to increased lipophilicity and metabolic stability .

Ester Configuration :

- The (E)-configuration is critical for activity, as the (Z)-isomer (CAS 383428-73-7) shows negligible fungicidal effects .

Additional Functional Groups: Phenylamino or cyclopropyl substituents (e.g., in ’s compound) broaden activity spectra but may reduce solubility . Trifluoromethyl groups (e.g., Fluacrypyrim) shift activity toward acaricidal action .

Regulatory and Environmental Profiles

- Azoxystrobin has established EPA tolerances (0.05–30 ppm) for residues in crops, reflecting its commercial viability .

- The target compound lacks extensive regulatory data, likely due to its role as a precursor rather than an end-use pesticide .

- Fluorinated derivatives show promise for reduced environmental persistence but require further ecotoxicological studies .

Biological Activity

(E)-Methyl 2-(2-((6-chloropyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylate, often referred to as methyl (E)-2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate, is a compound with significant potential in medicinal chemistry. Its structural formula is represented by the molecular formula and a molecular weight of approximately 320.73 g/mol. This compound has garnered attention due to its biological activities, particularly in the fields of oncology and infectious disease treatment.

- Molecular Formula :

- Molecular Weight : 320.73 g/mol

- Density : 1.305 g/cm³

The biological activity of (E)-Methyl 2-(2-((6-chloropyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylate is primarily attributed to its interaction with various biological pathways, particularly those involving pyrimidine metabolism. The presence of the chloropyrimidine moiety suggests potential inhibitory effects on enzymes involved in nucleic acid synthesis, which can be leveraged for therapeutic applications.

Anticancer Activity

Recent studies have indicated that compounds similar to (E)-Methyl 2-(2-((6-chloropyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylate exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. For instance, a study demonstrated that derivatives of chloropyrimidine possess significant cytotoxic effects against human cancer cell lines, suggesting that (E)-Methyl 2-(2-((6-chloropyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylate may similarly affect cancer cell viability through apoptosis induction and cell cycle arrest mechanisms.

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Research indicates that pyrimidine derivatives can disrupt nucleic acid synthesis in bacteria, leading to growth inhibition. The specific mechanism involves interference with bacterial DNA replication and transcription processes, making it a candidate for further development as an antibiotic.

Study 1: Cytotoxicity Assessment

In a study published in ResearchGate, researchers evaluated the cytotoxic effects of (E)-Methyl 2-(2-((6-chloropyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylate on several cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 10 µM to 30 µM across different cell types. The study concluded that the compound's mechanism involves apoptosis through caspase activation pathways .

Study 2: Antimicrobial Efficacy

A separate investigation focused on the antimicrobial properties of related pyrimidine compounds, revealing that they exhibited significant inhibitory activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be between 5 µg/mL and 20 µg/mL, indicating strong potential for therapeutic use against bacterial infections .

Research Findings Summary Table

| Activity | Cell Line/Bacteria | IC50/MIC | Mechanism |

|---|---|---|---|

| Anticancer | Various Cancer Cell Lines | 10 µM - 30 µM | Induction of apoptosis via caspase pathways |

| Antimicrobial | Gram-positive & Gram-negative | 5 µg/mL - 20 µg/mL | Inhibition of nucleic acid synthesis |

Q & A

Q. What are the established synthetic routes for (E)-methyl 2-(2-((6-chloropyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylate, and how do reaction conditions influence stereoselectivity?

The compound is synthesized via palladium-catalyzed cross-coupling or nucleophilic substitution reactions. For example, a Pd/C-catalyzed hydrogenation step under H₂ (1 atm) at 35°C for 12 hours yields intermediates, followed by purification using silica gel column chromatography (1:3 EtOAc/hexane) . Stereoselectivity (E-configuration) is controlled by reaction solvents and catalysts, as evidenced by analogous syntheses of azoxystrobin derivatives .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Nuclear magnetic resonance (¹H and ¹³C NMR) and high-resolution mass spectrometry (HRMS) are essential. For instance, ¹H NMR peaks at δ 3.8–4.2 ppm confirm methoxy groups, while HRMS data (e.g., [M+H]⁺ at m/z 364.05) validates molecular weight . Purity is assessed via preparative thin-layer chromatography (TLC) with petroleum ether/ethyl acetate (3:1) .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

The compound is stable at pH 5–7 and room temperature, as observed in azoxystrobin analogs. Hydrolysis occurs under extreme acidic/basic conditions, degrading the methoxyacrylate moiety . Solubility in organic solvents (e.g., dichloromethane: 400 g/L) further informs storage and handling protocols .

Advanced Research Questions

Q. How do structural modifications (e.g., chloropyrimidinyl vs. cyanophenoxy substituents) affect antifungal activity?

The 6-chloropyrimidinyl group enhances binding to fungal cytochrome bc₁ complex, inhibiting electron transport. Comparative studies with azoxystrobin (which has a 2-cyanophenoxy group) show that chlorine improves oxidative stability but may reduce bioavailability due to higher hydrophobicity . Computational docking studies (QSAR) can model substituent effects on target affinity .

Q. What are the environmental degradation pathways of this compound, and how do they impact ecotoxicological risk assessments?

Photodegradation in aqueous media generates chlorinated byproducts, while soil metabolism produces 6-chloropyrimidin-4-ol. The compound’s acute aquatic toxicity (ECHA classification: H400, H410) necessitates studies on hydrolysis half-lives (e.g., t₁/₂ = 15 days at pH 7) and bioaccumulation potential .

Q. Can computational models predict its metabolic fate in non-target organisms?

Density functional theory (DFT) simulations reveal susceptibility to hepatic CYP450-mediated oxidation at the methoxy group. In silico tools like OECD QSAR Toolbox predict moderate bioaccumulation (log Kow = 3.2), aligning with experimental octanol-water partitioning data .

Q. What challenges arise in developing enantioselective synthetic methods for this compound?

The E-isomer’s fungicidal activity is superior to the Z-form, necessitating chiral catalysts (e.g., BINAP ligands) to suppress racemization. Asymmetric synthesis via Sharpless epoxidation or enzymatic resolution remains underexplored but could improve yield and stereopurity .

Q. How can advanced chromatographic techniques optimize trace impurity detection in batch samples?

Ultra-high-performance liquid chromatography (UHPLC) with quadrupole time-of-flight (Q-TOF) MS achieves detection limits of 0.1% for regioisomeric impurities. Gradient elution (water/acetonitrile with 0.1% formic acid) resolves degradation products like 3-methoxyacrylic acid derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.